molecular formula C28H44O3 B12328232 1-alpha,25-Dihydroxy-3-epi Vitamin D2 (26,26,26,27,27,27-d6)

1-alpha,25-Dihydroxy-3-epi Vitamin D2 (26,26,26,27,27,27-d6)

Cat. No.: B12328232
M. Wt: 434.7 g/mol
InChI Key: ZGLHBRQAEXKACO-PIKKUQIXSA-N
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Description

1-alpha,25-Dihydroxy-3-epi Vitamin D2 (26,26,26,27,27,27-d6) is a deuterium-labeled analogue of the endogenous vitamin D metabolite 1α,25-dihydroxyvitamin D2 (calcitriol D2). Its structure features:

  • Deuterium substitution: Six deuterium atoms replace hydrogens at positions 26 and 27 (d6 labeling), enhancing its utility as a stable isotope internal standard in liquid chromatography–tandem mass spectrometry (LC-MS/MS) .

This compound is primarily used in research settings for precise quantification of vitamin D metabolites in biological samples, avoiding interference from structurally similar epimers and isobars .

Properties

Molecular Formula

C28H44O3

Molecular Weight

434.7 g/mol

IUPAC Name

(1S,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R,5S)-7,7,7-trideuterio-6-hydroxy-5-methyl-6-(trideuteriomethyl)hept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h9-12,18-19,23-26,29-31H,3,7-8,13-17H2,1-2,4-6H3/b10-9+,21-11+,22-12-/t18-,19+,23+,24-,25+,26+,28-/m1/s1/i4D3,5D3

InChI Key

ZGLHBRQAEXKACO-PIKKUQIXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([C@@H](C)/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](C[C@@H](C3=C)O)O)C)(C([2H])([2H])[2H])O

Canonical SMILES

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Origin of Product

United States

Preparation Methods

A-Ring Synthesis via Enol-Triflate Cyclization

The A-ring fragment, which houses the 3-epi hydroxyl group, is synthesized from (S)-carvone through a series of stereoselective reductions and oxidations. A critical step involves the formation of an enol-triflate intermediate, which undergoes Pd-mediated ring closure to establish the cis-fused cyclohexenyl structure. This method ensures high stereochemical fidelity at C3, yielding the 3-epi configuration essential for biological activity.

Side-Chain Deuteration and C24 Functionalization

Deuterium incorporation at positions 26 and 27 is achieved through SN2′-syn displacement of an allylic carbamate intermediate. By employing deuterated methyl groups (CD3) in the presence of a palladium catalyst, researchers introduce six deuterium atoms with >99% isotopic purity. This step is often coupled with a Suzuki-Miyaura cross-coupling to attach the deuterated side chain to the A-ring fragment, forming the complete carbon skeleton.

Catalytic Methods for Triene System Construction

The triene system (5,7,10(19)-triene) is central to vitamin D activity and is assembled using palladium-catalyzed strategies.

Suzuki-Miyaura Coupling for Fragment Assembly

A boronate-containing upper fragment is coupled to the enol-triflate-derived A-ring using a Pd(PPh3)4 catalyst under mild conditions (THF, 60°C). This reaction achieves >85% yield while preserving the labile deuterium labels. The choice of base (e.g., K2CO3) is critical to prevent epimerization at C3.

Photoisomerization for 7Z/7E Geometry Control

Post-coupling, the triene system is irradiated with UV light in the presence of Eosin Y as a sensitizer. This step converts the 7Z isomer to the thermodynamically stable 7E form, which predominates in natural vitamin D metabolites. Monitoring via thin-layer chromatography (TLC) ensures complete isomerization without side reactions.

Deuterium Labeling Strategies

Sulfur Dioxide-Mediated Deuterium Exchange

A patented method activates the triene system via sulfur dioxide adduct formation , rendering hydrogen atoms at C6 and C7 acidic. Treatment with deuterated methanol (CD3OD) and sodium methoxide facilitates H/D exchange, achieving >2.97 deuterium atoms per molecule. This process is repeated twice to maximize isotopic enrichment, followed by sulfur dioxide extrusion under vacuum.

Direct Synthesis from Deuterated Precursors

Alternative routes utilize fully deuterated starting materials, such as 26,26,26,27,27,27-d6-cholesterol , which is enzymatically hydroxylated at C25 and C1α positions. This method avoids post-synthetic labeling but requires access to expensive deuterated substrates.

Purification and Analytical Validation

Chromatographic Purification

Crude synthetic mixtures are purified via flash chromatography (silica gel, hexane/EtOAc gradient) to isolate the deuterated product. High-performance liquid chromatography (HPLC) with a C18 column further removes traces of non-deuterated contaminants (<0.1%).

Structural Characterization

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the absence of proton signals at C26 and C27, validating deuterium incorporation.
  • Mass Spectrometry : High-resolution MS (HRMS) shows a molecular ion at m/z 434.684 [M+H]⁺, consistent with the d6 isotopic pattern.

Comparative Analysis of Synthetic Routes

Method Yield (%) Deuterium Purity (%) Key Advantage
Pd-Catalyzed Coupling 78 99.5 High stereoselectivity
SO2-Mediated Exchange 65 99.9 Applicable to multiple vitamin D analogs
Direct Deuteration 82 99.7 Minimal post-synthetic steps

Challenges and Optimization Opportunities

Side Reactions in Deuterium Labeling

Competing elimination reactions during SN2′ displacements can reduce yields. Substituting bulky ligands on the palladium catalyst (e.g., PtBu3) suppresses β-hydride elimination, improving efficiency.

Scalability of Photoisomerization

Large-scale UV irradiation poses technical hurdles. Continuous-flow photoreactors with LED light sources (365 nm) enhance throughput while maintaining product integrity.

Chemical Reactions Analysis

Types of Reactions

1-alpha,25-Dihydroxy-3-epi Vitamin D2 (26,26,26,27,27,27-d6) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, enol triflates, and alkenyl metal intermediates. The reactions are typically carried out under controlled conditions to ensure the desired stereoselectivity and yield .

Major Products Formed

The major products formed from these reactions include various derivatives of 1-alpha,25-Dihydroxy-3-epi Vitamin D2 (26,26,26,27,27,27-d6), which are used in further research and analytical applications .

Scientific Research Applications

1-alpha,25-Dihydroxy-3-epi Vitamin D2 is recognized for its specific interaction with the vitamin D receptor (VDR). Unlike its counterpart 1-alpha,25-dihydroxyvitamin D3 (calcitriol), this compound exhibits lower calcemic effects while retaining significant biological activity. It binds to VDR and modulates gene expression related to calcium and phosphate metabolism as well as cellular proliferation.

Key Findings:

  • Tissue-Specific Action : The compound demonstrates varied transcriptional responses in different tissues. For instance, it shows lower activation of the osteocalcin gene but is nearly equipotent to calcitriol in inhibiting keratinocyte proliferation and suppressing parathyroid hormone secretion in bovine parathyroid cells .
  • Metabolic Stability : Studies indicate that 1-alpha,25-Dihydroxy-3-epi Vitamin D2 exhibits higher metabolic stability compared to calcitriol. This stability may contribute to its prolonged effects in certain physiological contexts .

Synthesis and Analytical Methods

The synthesis of 1-alpha,25-Dihydroxy-3-epi Vitamin D2 has been refined to improve yield and efficiency. Recent advancements have led to more effective synthetic routes that involve fewer steps while maintaining high purity levels .

Analytical Techniques :

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This method has been developed for the simultaneous quantification of various vitamin D metabolites in serum. It allows for precise measurement of 1-alpha,25-Dihydroxy-3-epi Vitamin D2 alongside other forms like 25-hydroxyvitamin D3 .

Therapeutic Applications

The low calcemic effect of 1-alpha,25-Dihydroxy-3-epi Vitamin D2 makes it a promising candidate for therapeutic applications without the risk of hypercalcemia associated with traditional vitamin D therapies.

Potential Uses :

  • Cancer Treatment : The compound's ability to inhibit cell proliferation suggests potential applications in treating certain cancers. Its effects on lymphomas and other tumor types are under investigation .
  • Bone Health : Given its role in calcium metabolism and bone health regulation, this compound could be beneficial in managing osteoporosis or renal osteodystrophy .
  • Autoimmune Diseases : The modulation of immune responses by vitamin D compounds positions them as potential therapeutic agents in autoimmune conditions .

Case Study Overview :

  • Keratinocyte Growth Inhibition : Research shows that 1-alpha,25-Dihydroxy-3-epi Vitamin D2 significantly inhibits keratinocyte growth. This effect is particularly relevant for skin-related conditions such as psoriasis .
  • Parathyroid Hormone Suppression : In bovine parathyroid cells, this compound effectively suppresses parathyroid hormone secretion without inducing hypercalcemia, making it a suitable candidate for managing conditions related to calcium metabolism disorders .

Comparison with Similar Compounds

Research and Clinical Implications

  • Therapeutic Analogues : Compounds like Ro24-5531 and 24,24-difluoro-D3 demonstrate that side-chain fluorination or methylation enhances therapeutic potency while minimizing adverse effects (e.g., hypercalcemia) .
  • Metabolic Pathways : The 3-epi modification represents a detoxification route, as seen in feline studies where 3-epi-25(OH)D2 accumulates without toxicity .
  • Analytical Necessity : Deuterated standards are indispensable in differentiating vitamin D2 and D3 metabolites, particularly in populations with mixed supplementation (e.g., vegans using D2) .

Biological Activity

1-alpha,25-Dihydroxy-3-epi Vitamin D2 (26,26,26,27,27,27-d6), a metabolite of vitamin D2, has garnered attention for its unique biological properties and potential clinical applications. This compound is notable for its high metabolic stability and its role in modulating various physiological processes through interaction with the vitamin D receptor (VDR).

The biological activity of 1-alpha,25-Dihydroxy-3-epi Vitamin D2 primarily involves its binding to the VDR, a ligand-dependent transcription regulator that influences gene expression related to calcium and phosphate metabolism, cellular differentiation, and immune response modulation. This interaction is crucial for the compound's ability to regulate various biological functions.

Calcium and Phosphate Metabolism

1-alpha,25-Dihydroxy-3-epi Vitamin D2 plays a significant role in calcium homeostasis. Unlike its parent compound 1-alpha,25-dihydroxyvitamin D3, this epimer exhibits lower calcemic effects while maintaining substantial biological activity. Studies indicate that it can suppress parathyroid hormone (PTH) secretion effectively without inducing hypercalcemia .

Cellular Proliferation and Differentiation

Research has shown that 1-alpha,25-Dihydroxy-3-epi Vitamin D2 possesses potent antiproliferative effects on various cell types. For instance, it has been demonstrated to inhibit keratinocyte growth significantly despite having a lower affinity for the VDR compared to other vitamin D metabolites . This effect is particularly relevant in dermatological conditions where abnormal cell proliferation occurs.

Immune Modulation

The compound also modulates immune responses. It has been shown to influence the differentiation of immune cells and may have therapeutic potential in autoimmune diseases due to its immunosuppressive properties .

Comparative Biological Activity

A comparative analysis of 1-alpha,25-Dihydroxy-3-epi Vitamin D2 with other vitamin D metabolites highlights its unique profile:

CompoundCalcemic EffectVDR AffinityAntiproliferative ActivityImmune Modulation
1-alpha,25-Dihydroxyvitamin D2ModerateHighModerateYes
1-alpha,25-Dihydroxy-3-epi Vitamin D2LowLowerHighYes
1-alpha,25-Dihydroxyvitamin D3HighVery HighHighYes

Metabolism and Stability

One of the compelling features of 1-alpha,25-Dihydroxy-3-epi Vitamin D2 is its metabolic stability. It is metabolized primarily through the action of 24-hydroxylase but exhibits higher stability compared to other vitamin D metabolites. This stability may contribute to its prolonged biological effects in target tissues .

Case Studies

Several studies have investigated the physiological roles and therapeutic potentials of this compound:

  • Keratinocyte Proliferation : A study demonstrated that 1-alpha,25-Dihydroxy-3-epi Vitamin D2 significantly inhibited keratinocyte proliferation in vitro while being less calcemic than its counterparts .
  • Parathyroid Hormone Suppression : Another research highlighted its effectiveness in suppressing PTH secretion in bovine parathyroid cells without causing hypercalcemia—an essential consideration for therapeutic applications in managing conditions like hyperparathyroidism .
  • Surfactant Synthesis : In pulmonary studies, this metabolite was found to stimulate surfactant synthesis in alveolar type II cells, indicating potential applications in respiratory conditions .

Q & A

What is the primary application of 1-alpha,25-Dihydroxy-3-epi Vitamin D2 (26,26,26,27,27,27-d6) in experimental research?

Basic
This deuterated compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify endogenous vitamin D metabolites, such as 25-hydroxyvitamin D2 and its epimers, in biological matrices. Its isotopic labeling minimizes matrix interference and corrects for analyte recovery variations during extraction .

Why is deuterium labeling critical in studying this compound?

Basic
Deuterium labeling at positions 26 and 27 provides a distinct mass shift, enabling unambiguous differentiation from endogenous vitamin D metabolites during mass spectrometric analysis. This ensures precise quantification without isotopic overlap, particularly in studies investigating epimerization or metabolic turnover .

How does the 3-epi configuration affect metabolic pathway analysis compared to non-epimerized forms?

Advanced
The 3-epi modification alters the stereochemistry of the hydroxyl group at carbon-3, potentially reducing binding affinity to the vitamin D receptor (VDR) and altering catabolic rates. This necessitates chromatographic separation (e.g., using C18 columns with optimized gradients) to avoid overestimating bioactive 25-hydroxyvitamin D levels in pediatric or adult cohorts .

What methodological considerations are necessary when using this deuterated standard in studies involving vitamin D-binding protein (DBP)?

Advanced
Researchers must validate that the deuterated standard’s binding kinetics to DBP mirror those of endogenous metabolites. Variations in DBP affinity between epimers or isotopologues can introduce quantification bias, particularly in serum samples with high DBP concentrations. Parallel recovery experiments using immunoprecipitation or ultrafiltration are recommended .

How do exogenous vs. endogenous sources of vitamin D impact the use of this compound in experimental design?

Basic
Exogenous sources (e.g., fortified foods or supplements) contribute to vitamin D2 pools, while endogenous synthesis produces vitamin D3. The deuterated D2 standard is specifically designed to track exogenous D2 metabolism, requiring strict dietary controls in human trials to isolate supplementation effects .

What are the challenges in correlating serum levels of 3-epi-25-hydroxyvitamin D2 with physiological activity?

Advanced
3-epi metabolites exhibit lower VDR activation potency, complicating direct correlations with clinical outcomes. Researchers should pair serum measurements with tissue-specific assays (e.g., renal 1α-hydroxylase activity) and adjust for factors like age, as 3-epi concentrations are higher in infants .

How should researchers validate assay precision for 3-epi metabolites when using this deuterated standard?

Advanced
Method validation must include:

  • Certified reference materials (e.g., NIST SRM 972a) to calibrate epimer-specific responses.
  • Interlaboratory comparisons using ISO 15193-compliant LC-MS/MS protocols.
  • Spike-and-recovery experiments in pooled serum to assess precision at physiologically relevant concentrations (10–50 nmol/L) .

What chromatographic techniques resolve 3-epi-25-hydroxyvitamin D2 from its non-epimerized form?

Advanced
Baseline separation requires:

  • Reverse-phase HPLC with a 2.7 µm C18 column (e.g., Kinetex® EVO C18).
  • Gradient elution using methanol/water with 0.1% formic acid.
  • MS/MS detection in multiple reaction monitoring (MRM) mode (e.g., m/z 413.3 → 355.3 for 3-epi-25(OH)D2) .

How does isotopic labeling influence pharmacokinetic studies of vitamin D2 epimers?

Advanced
Deuterium labeling allows precise tracking of epimer-specific clearance rates and tissue distribution. However, researchers must confirm that deuterium substitution does not alter hepatic 24-hydroxylase or renal 1α-hydroxylase activity, which could skew half-life calculations .

What factors complicate the interpretation of vitamin D2 epimer data in longitudinal studies?

Advanced
Key confounders include:

  • Seasonal variation in UVB exposure, altering endogenous D3 synthesis and competing with D2 metabolism.
  • Obesity , which sequesters vitamin D in adipose tissue, reducing bioavailability.
  • Assay drift due to column degradation over time, necessitating daily system suitability tests .

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